1,3-Diisopropylthiourea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8694. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

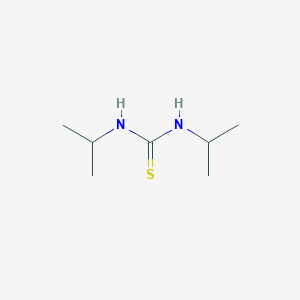

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-di(propan-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREOCUNMMFZOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062756 | |

| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-17-6 | |

| Record name | N,N′-Bis(1-methylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOPROPYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K58EWC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Substituted Thioureas in Chemical Sciences

Substituted thioureas represent a privileged class of organic compounds with a broad spectrum of applications across the chemical sciences. researchgate.netmdpi.com Their importance stems from the unique properties of the thiourea (B124793) moiety, which contains both sulfur and nitrogen atoms, providing multiple potential coordination sites. nih.govmdpi.com This structural feature makes them highly effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. nih.govrsc.org

The ability of substituted thioureas to act as strong hydrogen bond donors is fundamental to their use in organocatalysis, where they have been successfully employed in a range of stereoselective reactions. mdpi.comrsc.org Furthermore, these compounds serve as versatile synthons, or building blocks, for the synthesis of a wide array of heterocyclic compounds. mdpi.comrsc.orgconicet.gov.ar

Beyond synthesis and catalysis, substituted thioureas have demonstrated significant utility in materials science and other practical applications. They are investigated as corrosion inhibitors for various metals and alloys, a property attributed to their ability to adsorb onto the metal surface through their heteroatoms. mdpi.comresearchgate.netampp.orgsphinxsai.com Their diverse applications also extend to agriculture, where they are used in the development of herbicides and fungicides, and in medicinal chemistry as scaffolds for potential therapeutic agents. chemimpex.comresearchgate.net The continuous exploration of substituted thioureas reveals their expanding role in fields such as chemosensing for ion detection and the development of novel polymers. researchgate.netrsc.org

Evolution of Research on N,n′ Diisopropylthiourea

Research into N,N′-Diisopropylthiourea has evolved from its fundamental synthesis to its application in more complex chemical systems. Initially, the focus was on establishing efficient methods for its preparation. One common industrial method involves the synthesis from diisopropylamine (B44863) and carbon disulfide, often catalyzed by an acid or base. google.com More environmentally friendly approaches have also been developed, such as a method using water as a solvent and PEG-400 as a recyclable catalyst to react thiourea (B124793) with diisopropylamine, offering high yields and purity with reduced pollution. google.compatsnap.com

A significant area of research has been its use as a key intermediate. N,N′-Diisopropylthiourea is a precursor for the synthesis of N,N′-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in the synthesis of peptides, esters, and other fine chemicals. google.comnih.gov It is also an important intermediate in the preparation of the antibiotic cefathiamidine. chemicalbook.comgoogle.com

The evolution of research has also prominently featured its role as a ligand in coordination chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies have detailed the synthesis and characterization of various metal complexes involving N,N′-diisopropylthiourea. For instance, it forms stable, four-coordinate tetrahedral complexes with Co(II), Cu(II), and Zn(II), and a six-coordinate octahedral complex with Fe(III). nih.govmdpi.comresearchgate.net The structural analysis of these complexes, such as the single-crystal X-ray diffraction of [ZnCl₂(diptu)₂], has provided deep insights into their geometry, bonding, and the influence of intramolecular hydrogen bonds. nih.govmdpi.com This foundational work has paved the way for exploring the applications of these metal complexes in various fields.

Scope and Research Trajectories of the Compound

Methodologies for N,N′-Diisopropylthiourea Synthesis

The preparation of this compound has been approached through various methods, each with its own set of conditions and outcomes.

A common solvent-based approach involves the reaction of diisopropylamine (B44863) with carbon disulfide. For instance, one method reports the refluxing of diisopropylamine and carbon disulfide in xylene to produce N,N'-diisopropylthiourea. google.com Another approach utilizes water as the reaction solvent, where thiourea and diisopropylamine are refluxed under normal pressure. patsnap.comgoogle.com This method is highlighted for its simplicity in terms of feeding and post-treatment. google.com

| Reactants | Solvent | Conditions | Yield |

| Diisopropylamine, Carbon Disulfide | Xylene | Reflux | Not specified |

| Thiourea, Diisopropylamine | Water | Reflux, 20-36 hours | 70-75% google.com |

This table summarizes solvent-based synthetic routes for this compound.

Catalysts are often employed to improve the efficiency and conditions of the synthesis. One notable catalyzed method involves the use of polyethylene (B3416737) glycol (PEG-400) as a catalyst with water as the solvent. patsnap.comgoogle.com In this process, thiourea and diisopropylamine are refluxed, with the catalyst being recyclable. google.com Another documented catalytic reaction uses 2-Cl-Py·MeI to facilitate the reaction between diisopropylamine and sodium thiocarbonate. google.com The use of an antimony oxide (Sb2O4) catalyst has also been reported in the synthesis of N,N'-Diisopropylcarbodiimide from N,N'-diisopropylthiourea, which implies a catalyzed synthesis of the thiourea precursor. chemicalbook.com

| Reactants | Catalyst | Solvent | Conditions | Yield |

| Thiourea, Diisopropylamine | PEG-400 | Water | Reflux, 20-36 hours | 70-75% google.com |

| Diisopropylamine, Sodium Thiocarbonate | 2-Cl-Py·MeI | Not specified | Not specified | Not specified |

| Diisopropylamine, Carbon Disulfide | Alumina (B75360) (Microwave-assisted) | Not specified | Not specified | Not specified |

This table presents various catalyzed synthesis methods for this compound.

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for this compound. The synthesis using water as a solvent and a recyclable catalyst like PEG-400 is a prime example of a greener approach, as it minimizes pollution and simplifies the process. patsnap.comgoogle.com Microwave-promoted synthesis on an alumina catalyst also represents a move towards more sustainable methods. google.com These approaches aim to reduce the use of hazardous substances and minimize waste generation. researchgate.net

Several challenges are associated with the synthesis of this compound. Methods involving carbon disulfide require careful handling due to its low boiling point, flammability, and the potential for explosive reactions. google.com Additionally, these reactions can produce the highly toxic gas hydrogen sulfide, posing significant safety risks. google.com Other reported methods have suffered from issues such as the need for strong acids or bases, expensive reagents, low yields, complex post-treatment procedures, and long reaction times. patsnap.com

Optimization efforts focus on addressing these challenges. The use of milder reaction conditions, cheaper and recyclable catalysts, and simpler work-up procedures are key areas of improvement. google.com For instance, the water-based synthesis with PEG-400 catalysis is presented as a solution that offers mild conditions, simple material handling, and reduced pollution, making it suitable for large-scale industrial production. google.com

N,N′-Diisopropylthiourea as a Precursor in Organic Synthesis

This compound is a valuable precursor for synthesizing other important organic compounds, most notably carbodiimides.

N,N'-diisopropylcarbodiimide (DIC) is a widely used dehydrating agent in organic synthesis and is commonly prepared from this compound. patsnap.com One industrial method involves the oxidation of N,N'-diisopropylthiourea using an aqueous sodium hypochlorite (B82951) solution. patsnap.com Another synthetic route involves the use of an antimony oxide (Sb2O4) catalyst in xylene, where the reaction is carried out under pressure and elevated temperature, followed by filtration, decolorization, and vacuum distillation to yield N,N'-diisopropylcarbodiimide with high purity and yield. chemicalbook.com A different approach utilizes cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer as a catalyst in tetrahydrofuran. chemicalbook.com

| Precursor | Reagents/Catalyst | Solvent | Conditions | Product | Yield |

| N,N'-Diisopropylthiourea | Aqueous Sodium Hypochlorite | Water | Not specified | N,N'-Diisopropylcarbodiimide | Not specified |

| N,N'-Diisopropylthiourea | Sb2O4, Oxygen | Xylene | 115°C, 8MPa, 4h | N,N'-Diisopropylcarbodiimide | 94.55% chemicalbook.com |

| N,N'-Diisopropylthiourea | [CpFe(CO)2]2 | Tetrahydrofuran | 60°C, 24h, N2 atmosphere | N,N'-Diisopropylcarbodiimide | 99% chemicalbook.com |

This table details the synthesis of N,N'-Diisopropylcarbodiimide from this compound.

Preparation of Thiourea Derivatives

The synthesis of this compound, a symmetrical disubstituted thiourea, can be achieved through several methodologies. One prominent and environmentally conscious approach involves the reaction of thiourea with diisopropylamine in an aqueous medium. This method utilizes polyethylene glycol (PEG-400) as an effective and recyclable catalyst. The reaction can be performed under conventional heating (reflux) or accelerated significantly using microwave irradiation. google.comgoogle.compatsnap.com

A notable synthesis method involves heating a mixture of thiourea and diisopropylamine in water with PEG-400 as a catalyst. Under conventional reflux conditions, the reaction proceeds over 20-36 hours. google.compatsnap.com Alternatively, employing microwave heating drastically reduces the reaction time to a matter of minutes (0.5-5 minutes), while often improving the yield. google.com

Table 1: Synthesis of this compound via Conventional Heating google.compatsnap.com

| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (PEG-400, mol% of thiourea) | Reaction Time (hours) | Yield (%) |

| 1:2.5 | 5.5% | 20 | 70 |

| 1:1.67 | 1.8% | 20 | 75 |

| 1:2 | 4.0% | 26 | 78 |

| 1:1.82 | 6.4% | 24 | 81 |

Table 2: Synthesis of this compound via Microwave Irradiation google.com

| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (PEG-400, mol% of thiourea) | Microwave Power (W) | Reaction Time (minutes) | Yield (%) |

| 1:2.5 | 10.0% | 400 | 5 | 74 |

| 1:1.67 | 10.0% | 800 | 0.5 | 83 |

| 1:1.82 | 7.0% | 700 | 3 | 88 |

Another widely utilized industrial method for preparing 1,3-disubstituted thioureas is the reaction of an amine with carbon disulfide. google.commdpi.com In the case of this compound, this involves reacting diisopropylamine with carbon disulfide, often under basic or acid catalysis. google.com However, this method requires careful control of the addition of the volatile and flammable carbon disulfide and can produce the toxic byproduct hydrogen sulfide. google.com

Formation of Unsymmetrical Thioureas

The synthesis of unsymmetrical thioureas, which bear three or four different substituents, requires more strategic approaches than symmetrical thioureas. A versatile and modern one-step method has been developed that avoids the pre-synthesis of isothiocyanates. nih.govresearchgate.net This protocol involves a cascade reaction where a mixture of two different amines reacts with carbon disulfide in a solvent like DMSO at elevated temperatures. nih.govresearchgate.net

The proposed mechanism for this transformation begins with the reaction of the more nucleophilic amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This intermediate then eliminates hydrogen sulfide to generate an in situ isothiocyanate. The second, different amine then attacks the isothiocyanate to yield the final unsymmetrical thiourea. This method is highly efficient, with broad substrate compatibility, and allows for the formation of diverse unsymmetrical thioureas in good to excellent yields. nih.gov

For instance, the reaction of a primary amine (like 2-naphthylamine) with carbon disulfide and a secondary amine (like diethylamine) in DMSO at 70 °C can produce the desired unsymmetrical thiourea in high yield. nih.govresearchgate.net This approach represents a significant improvement in synthetic efficiency for creating complex thiourea structures. nih.gov

Reactions and Mechanistic Insights

The thiourea functional group, particularly the sulfur atom, is characterized by its nucleophilic nature. In this compound, the electron-donating character of the two isopropyl groups enhances the electron density on the sulfur atom, making it a potent nucleophile. This reactivity is fundamental to its application in various chemical transformations.

A primary example of its nucleophilic character is its use as a ligand in the synthesis of metal halide complexes. sigmaaldrich.com The sulfur atom can donate its lone pair of electrons to a metal center, forming a coordinate bond. This ability to act as a ligand is crucial in coordination chemistry.

Furthermore, the thiourea moiety is a key component in a class of bifunctional organocatalysts. nih.gov In these systems, the thiourea group acts as a hydrogen-bond donor through its N-H protons, while the sulfur atom can engage in nucleophilic interactions. In reactions such as the asymmetric Michael reaction, the thiourea catalyst activates a nitroolefin electrophile by hydrogen bonding to the nitro group. Simultaneously, a basic group on the catalyst scaffold deprotonates the 1,3-dicarbonyl compound, which then acts as a nucleophile. nih.gov While the primary role here is hydrogen bonding, the inherent nucleophilicity of the thiourea core is a defining feature of its electronic structure that enables this mode of activation. The replacement of the carbonyl oxygen in urea (B33335) with a less electronegative sulfur atom results in a significant increase in acidity and hydrogen bond donor capability, which is essential for its catalytic applications. mdpi.com

Ligand Design and Coordination Sites

The coordination behavior of this compound is primarily dictated by the presence of potential donor atoms and the steric influence of its substituent groups.

Sulfur and Nitrogen as Potential Coordination Centers

This compound possesses three potential coordination sites: the sulfur atom of the thione group (C=S) and the two nitrogen atoms of the amino groups (-NH). nih.govresearchgate.net However, in the majority of its metal complexes, coordination occurs through the soft sulfur atom. nih.govresearchgate.net Spectroscopic evidence, such as changes in the infrared (IR) spectra, supports this mode of bonding. For instance, a shift in the ν(C=S) stretching frequency to lower wavenumbers and a shift in the ν(C-N) band to higher wavenumbers upon complexation are indicative of the sulfur atom's involvement in the metal-ligand bond. nih.gov This sulfur-to-metal (S→M) bond formation leads to an increase in the double bond character of the C-N bond. nih.gov

In some instances, the nitrogen atoms can also participate in coordination, particularly in the formation of polynuclear or bridged complexes. However, monodentate coordination through the sulfur atom is the most commonly observed binding mode for this compound. nih.gov

Impact of Isopropyl Groups on Steric Environment

The bulky isopropyl groups attached to the nitrogen atoms of this compound create a significant steric hindrance around the coordination sphere of the metal ion. researchgate.net This steric bulk can influence the stoichiometry and geometry of the resulting metal complexes. For example, the number of this compound ligands that can coordinate to a single metal center is often limited by the steric clashes between the isopropyl groups. This steric effect plays a crucial role in determining the final structure of the complex, often favoring lower coordination numbers. nih.gov

Synthesis and Characterization of Metal Complexes

A variety of metal complexes of this compound have been synthesized and characterized, showcasing its broad coordination ability.

Preparation of Transition Metal Complexes

Complexes of this compound have been successfully prepared with a range of transition metals, including:

Cobalt(II): Forms four-coordinate complexes. nih.govnih.gov

Copper(I/II): Both Cu(I) and Cu(II) complexes have been synthesized. nih.govresearchgate.netnih.gov

Zinc(II): Readily forms stable, four-coordinate complexes. nih.govresearchgate.netnih.gov

Iron(III): Can form six-coordinate octahedral complexes. nih.govnih.gov

Nickel(II): Known to form complexes with thiourea derivatives. osti.gov

Ruthenium(II): While not explicitly detailed for this compound, ruthenium is known to form complexes with similar thiourea-based ligands.

Mercury(II): Forms complexes with 1,3-dialkylthiourea ligands. researchgate.net

Palladium(II): Palladium(II) complexes with thiourea derivatives have been reported. snnu.edu.cnrsc.org

Cadmium(II): Cadmium(II) complexes with diisopropylthiourea have been synthesized and used as precursors for nanoparticles. nih.govmanchester.ac.uk

Synthetic Conditions and Reaction Parameters

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Ethanolic solutions are commonly employed for these reactions. nih.govresearchgate.net The reaction is often carried out under reflux for a few hours to ensure complete formation of the complex. nih.gov The stoichiometry of the reactants is a critical parameter that can influence the final product. For example, reacting CoCl₂·6H₂O with two equivalents of this compound in ethanol (B145695) yields the complex [CoCl₂(diptu)₂]. nih.gov Similarly, complexes of Cu(I), Zn(II), and Hg(II) have been prepared by reacting the corresponding metal halides with the ligand in a suitable stoichiometric ratio. researchgate.net The resulting complexes are often air-stable solids that can be isolated by filtration, washed with appropriate solvents like ethanol and diethyl ether, and then air-dried. nih.gov

Structural Elucidation of Metal Complexes

The structures of the metal complexes of this compound are determined using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. As mentioned earlier, shifts in the C=S and C-N stretching frequencies provide strong evidence for sulfur coordination. nih.gov Electronic spectroscopy (UV-Vis) gives insights into the geometry of the metal complexes. For example, the electronic spectrum of the Co(II) complex of this compound is consistent with a tetrahedral geometry. nih.gov

Single-crystal X-ray crystallography provides definitive structural information. For instance, the crystal structure of [ZnCl₂(diptu)₂] confirms a four-coordinate, tetrahedral geometry around the zinc(II) ion, with the metal being coordinated to two sulfur atoms from the diisopropylthiourea ligands and two chloride ions. nih.gov The structure also reveals the presence of intramolecular hydrogen bonds between the N-H groups of the thiourea and the chloride ions. nih.gov

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | References |

| [CoCl₂(diptu)₂] | Co(II) | Tetrahedral | Four-coordinate | nih.govnih.gov |

| [CuCl₂(diptu)₂] | Cu(II) | Tetrahedral | Four-coordinate | nih.govnih.gov |

| [ZnCl₂(diptu)₂] | Zn(II) | Tetrahedral | Four-coordinate, intramolecular N-H···Cl hydrogen bonds | nih.govnih.gov |

| [FeCl₃(diptu)₃] | Fe(III) | Octahedral | Six-coordinate | nih.govnih.gov |

| [Tu₂CuCl] | Cu(I) | Trigonal | (Tu = 1,3-diisobutylthiourea) | researchgate.net |

| [Tu₃CuI] | Cu(I) | (Tu = 1,3-diisobutylthiourea) | researchgate.net | |

| [Tu₂ZnCl₂] | Zn(II) | Tetrahedral | (Tu = 1,3-diisobutylthiourea) | researchgate.net |

| [Tu₂HgI₂] | Hg(II) | (Tu = 1,3-diisobutylthiourea) | researchgate.net | |

| [Cd(diisopropylthiourea)X₂] | Cd(II) | Used as precursors for CdS nanoparticles | manchester.ac.uk |

The Role of this compound in Coordination Chemistry and Metal Complexation

This compound, a substituted thiourea derivative, serves as a significant ligand in the field of coordination chemistry. sigmaaldrich.comsigmaaldrich.com Its ability to form stable, neutral coordination compounds with a variety of transition metal ions has drawn considerable attention. nih.govresearchgate.net This interest stems from the ligand's three potential coordination sites: the sulfur atom of the C=S group and the two nitrogen atoms of the N-H groups. nih.gov The versatility of this compound allows for its use in the synthesis of various metal halide complexes. sigmaaldrich.comsigmaaldrich.com

Coordination Geometries and Metal Complexation

The interaction of this compound with different metal ions leads to the formation of complexes with distinct coordination geometries. Spectroscopic and crystallographic studies have been instrumental in elucidating these structures.

Analysis of Coordination Geometries

The coordination geometry of metal complexes containing this compound is influenced by the nature of the metal ion and the stoichiometry of the reaction. For instance, Co(II), Cu(II), and Zn(II) ions typically form four-coordinate complexes with this compound. nih.govresearchgate.net In these cases, the metal center is often in a tetrahedral or square planar environment. nih.gov In contrast, Fe(III) has been observed to form a six-coordinate octahedral complex. nih.govresearchgate.net

A notable example is the zinc(II) complex, [ZnCl2(diptu)2] (where diptu = this compound), which exhibits a distorted tetrahedral geometry. nih.gov The coordination sphere of the zinc atom is comprised of two sulfur atoms from the monodentate this compound ligands and two chloride ions. nih.gov Similarly, the corresponding Co(II) complex is also proposed to have a tetrahedral geometry. nih.gov The Cu(II) complex, [CuCl2(diptu)2], however, is suggested to adopt a square planar arrangement based on its electronic spectrum. nih.gov

Bond Lengths and Angles in Coordination Environments

X-ray crystallography provides precise data on bond lengths and angles within the coordination sphere of the metal complexes. In the [ZnCl2(diptu)2] complex, the Zn-S and Zn-Cl bond distances have been determined. nih.gov The average C-S and C-N bond lengths in the coordinated this compound ligand are approximately 1.7363(14) Å and 1.4020(18) Å, respectively. researchgate.net These values are in good agreement with the Cambridge Structural Database (CSD) values for terminally coordinated thiourea, which are 1.725(19) Å for C-S and 1.322(16) Å for C-N. researchgate.net The observed C-N bond length suggests a degree of double bond character due to electron delocalization in the amide bond. researchgate.net

Table 1: Selected Bond Lengths and Angles for [ZnCl2(diptu)2]

| Bond/Angle | Value |

| Zn-S | 2.31 Å (avg) |

| Zn-Cl | 2.25 Å (avg) |

| C-S | 1.7363(14) Å |

| C-N | 1.4020(18) Å |

| S-Zn-S | 109.47° (avg) |

| Cl-Zn-Cl | 110.0° (avg) |

| S-Zn-Cl | 108.5° (avg) |

Data sourced from crystallographic studies of the [ZnCl2(diptu)2] complex. nih.govresearchgate.net

Distortions from Ideal Geometries due to Steric Hindrance

The bulky isopropyl groups on the this compound ligand can lead to steric hindrance, causing distortions from ideal coordination geometries. In the [ZnCl2(diptu)2] complex, the geometry around the zinc atom is described as a distorted tetrahedral environment. nih.gov This distortion is attributed to the steric bulk of the this compound ligands and the slight difference in the electronegativity of the sulfur and chlorine atoms. researchgate.net The bond angles around the central zinc atom deviate from the ideal tetrahedral angle of 109.5°. For example, the S-Zn-S angle is slightly larger than the ideal value. researchgate.net

Crystallographic Studies on Metal-Thiourea Interactions

Single-crystal X-ray crystallography has been a pivotal technique in characterizing the solid-state structures of metal complexes of this compound. nih.gov The crystal structure of [ZnCl2(diptu)2] has been determined, revealing that it crystallizes in the orthorhombic space group Pbcn. nih.gov Such studies provide definitive evidence of the coordination mode of the ligand and the geometry of the metal center. nih.gov Crystallographic analyses have also been crucial in understanding the packing of these complexes in the solid state, which is often influenced by intermolecular interactions. researchgate.net

Intermolecular and Intramolecular Interactions within Coordination Compounds

Hydrogen Bonding Networks (N–H···S, N–H···Cl)

In the crystal structure of [ZnCl2(diptu)2], both intramolecular and intermolecular hydrogen bonds are observed. nih.gov Strong intramolecular hydrogen bonds are formed between the N-H moiety of the diisopropylthiourea ligand and the coordinated chloride ion (N-H···Cl). nih.gov These interactions "lock" the conformation of the ligand. nih.gov Additionally, intermolecular N-H···Cl hydrogen bonds are also present, linking adjacent complex molecules. nih.gov The presence of N-H···S hydrogen bonds is also a common feature in the crystal structures of thiourea derivatives and their metal complexes. The infrared spectra of metal complexes of this compound show shifts in the N-H stretching frequencies, which can be attributed to the formation of S→M bonds and an increase in the C-N bond order, as well as the involvement of N-H groups in hydrogen bonding. nih.gov

Influence of Hydrogen Bonding on Crystal Packing

The extensive network of hydrogen bonds significantly influences the crystal packing of this compound complexes. In [ZnCl2(diptu)2], the intermolecular hydrogen bonds create a two-dimensional network perpendicular to the c-axis. researchgate.net This network contributes to the stability of the crystal lattice. The arrangement of molecules in the crystal is therefore not solely determined by close-packing considerations but is also directed by these specific intermolecular interactions. The study of crystal packing is essential for understanding the solid-state properties of these materials.

Catalytic Applications and Mechanistic Studies

Organocatalysis

The thiourea (B124793) moiety is a cornerstone of modern organocatalysis, a field that uses small, metal-free organic molecules to accelerate chemical reactions. The catalytic prowess of thiourea derivatives stems from their ability to act as potent hydrogen-bond donors. This capacity allows them to activate electrophilic substrates, mimicking the function of enzymes in biological systems. The N,N'-disubstituted thiourea scaffold, as seen in 1,3-Diisopropylthiourea, is fundamental to this activity.

Thiourea-based organocatalysts are prized for their ability to operate under mild, often near-neutral conditions, making them compatible with acid-sensitive substrates. Their effectiveness is rooted in the formation of specific, non-covalent interactions with substrates. The two N-H protons on the thiourea core can form a dual hydrogen-bond with an electrophilic center, such as a carbonyl or nitro group. This interaction polarizes the substrate, increasing its reactivity toward a nucleophile.

While simple derivatives like this compound establish the basic framework, more complex, electron-deficient structures, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), exhibit enhanced acidity and catalytic activity. wikipedia.org These catalysts have been successfully employed in a wide array of transformations, including Michael additions, cyanosilylation, and annulation reactions. acs.orgnih.gov The non-covalent nature of the interaction typically ensures that product inhibition is low, allowing for efficient catalytic turnover. wikipedia.org

A major application of thiourea derivatives is in asymmetric catalysis, where the goal is to produce a specific stereoisomer of a chiral molecule. catalysis.blog This is achieved by using chiral, non-racemic thiourea catalysts. These catalysts create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule, thus inducing enantioselectivity.

Bifunctional thioureas have emerged as particularly powerful asymmetric catalysts. These molecules incorporate both the hydrogen-bonding thiourea unit and a Brønsted basic site (e.g., a tertiary amine) within the same chiral scaffold. rsc.org This dual-activation capability allows the catalyst to organize and activate both the electrophile (via the thiourea) and the nucleophile (via the amine) simultaneously, leading to high levels of stereocontrol. acs.orgrsc.org

A notable example is the bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reaction between 2-isothiocyanato-1-indanones and barbiturate-based olefins, which produces complex chiral dispiro[indene-pyrrolidine-pyrimidine]s with excellent yields and stereoselectivities. nih.gov

Table 1: Asymmetric [3 + 2] Annulation Catalyzed by a Bifunctional Thiourea nih.gov

This table showcases the effectiveness of a chiral bifunctional thiourea catalyst in a one-pot, three-component reaction to synthesize product 3aa.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| 1,3-Dimethylbarbituric acid | Benzaldehyde | 2-Isothiocyanato-1-indanone | Chiral Thiourea C4 | 80% | >20:1 | 95% |

| 1,3-Dimethylbarbituric acid | m-Bromobenzaldehyde | 2-Isothiocyanato-1-indanone | Chiral Thiourea C4 | 80% | >20:1 | >99% |

The mechanism of thiourea catalysis is primarily understood through two main pathways:

Hydrogen Bonding Activation : This is the most common pathway, where the two N-H groups of the thiourea catalyst form a bidentate hydrogen-bonding complex with an electrophile (e.g., a ketone or nitroolefin). wikipedia.org This binding activates the electrophile for attack by a nucleophile. In bifunctional systems, a basic site on the catalyst can simultaneously deprotonate and activate the nucleophile, bringing both reactants into close proximity within a highly organized, chiral transition state. acs.org This cooperative mechanism is believed to be responsible for the high efficiency and stereoselectivity observed in many reactions. acs.org

Brønsted Acid Catalysis : In some reactions, such as the tetrahydropyranylation of alcohols, computational and experimental studies suggest an alternative mechanism. acs.org Here, the thiourea acts as a Brønsted acid, protonating a substrate to form a reactive cationic intermediate (e.g., an oxacarbenium ion), which then reacts with the nucleophile. This pathway challenges the universally accepted hydrogen-bonding model and suggests that the specific mechanism can be substrate-dependent. acs.org

Photocatalysis and Photoelectrocatalysis

The application of thiourea derivatives in photocatalysis, particularly in photoelectrochemical systems, is an emerging area of interest. While direct evidence for this compound in these specific applications is limited, the known properties of the thiourea functional group allow for informed hypotheses about its potential roles.

Photoelectrochemical (PEC) oxidation of alcohols typically involves a semiconductor photoanode (like TiO₂) that, upon illumination, generates electron-hole pairs. The photogenerated holes can oxidize the alcohol, often with the help of a co-catalyst.

Many important chemical transformations, including those in solar fuel production, rely on proton-coupled electron transfer (PCET) pathways. rsc.org In these mechanisms, an electron and a proton are transferred in a single, concerted step or in rapid succession. The efficiency of PCET is highly dependent on factors like proton transfer distance and the dynamics of hydrogen-bond networks. rsc.org

In a photoelectrochemical system, a thiourea derivative could play a crucial role in mediating PCET. By establishing a hydrogen-bonding network, it can act as a "proton wire" or shuttle, facilitating the transfer of protons from the substrate to a proton acceptor in concert with electron transfer. acs.org For instance, in the reduction of CO₂, a key step involves the activation of a substrate via a hydrogen-bonding complex with a base, which drives the subsequent oxidative PCET step. acs.org Similarly, the reduction of TiO₂ films on silicon has been shown to be a proton-coupled process with a 1e⁻:1H⁺ stoichiometry, where the reduced film can then transfer a hydrogen atom to an acceptor. nih.gov A thiourea co-catalyst could potentially mediate this H-atom transfer by facilitating the proton component of the reaction, linking the electron transfer at the electrode surface with the chemical transformation in solution.

Structural and Conformational Investigations

Solid-State Structural Analysis

Crystal Structure Determination

Crystallographic studies have revealed that thiourea (B124793) derivatives can crystallize in various systems, including monoclinic and triclinic systems. nih.govnih.gov For instance, N-(a-dimethyl /3-hydroxy) ethyl TV7-cyclohexyl thiourea crystallizes in the orthorhombic space group Pbca. koreascience.kr The orthorhombic crystal system is characterized by three unequal axes that are all perpendicular to each other. wikipedia.org While specific crystallographic data for 1,3-diisopropylthiourea was not found in the provided search results, the study of analogous compounds provides a framework for understanding its potential crystal lattice.

Table 1: Crystal System Examples in Thiourea Derivatives

| Compound | Crystal System | Space Group | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Monoclinic | P21/n | nih.gov |

| 1-(1,1-dibutyl)-3-phenylthiourea | Trigonal | R3:H | nih.gov |

| N-(a-dimethyl /3-hydroxy) ethyl TV7-cyclohexyl thiourea | Orthorhombic | Pbca | koreascience.kr |

| Mono-acylated bis-amine (3bb) | Monoclinic | Pc | nih.gov |

| Mono-acylated bis-amine (3bc) | Triclinic | P–1 | nih.gov |

| Symmetrical bis-thiourea (4aa) | Triclinic | P–1 | nih.gov |

| Symmetrical bis-thiourea (4ba) | Triclinic | P–1 | nih.gov |

Comparative Structural Studies with Analogues

To gain further insight into the structural characteristics of this compound, it is useful to compare it with other symmetrically substituted thioureas and their urea (B33335) counterparts.

Analogous Urea Derivatives and Conformational Preferences (trans-cis vs. cis-cis)

The conformational preferences of the N,N'-disubstituted urea moiety have been extensively studied. A strong preference for the trans conformation over the cis conformation is generally observed. nih.gov Analysis of the Cambridge Structural Database (CSD) reveals that a vast majority of acyclic N,N'-disubstituted ureas adopt a trans/trans conformation. nih.govresearchgate.net A smaller percentage is found in a cis/trans state, often stabilized by intramolecular hydrogen bonding. nih.govresearchgate.net The cis/cis conformation is very rare. nih.gov

The energy barrier for isomerization between the cis and trans states is significant. nih.gov For a model urea, the energy difference between the trans and cis states was found to be 1.5 kcal/mol, with a high activation barrier for interconversion. nih.gov While this data pertains to ureas, the general principles of steric hindrance and hydrogen bonding influencing conformational preference are also applicable to thioureas. However, it's important to note that differences in the electronegativity and size of the sulfur atom compared to the oxygen atom can lead to variations in the specific conformational energies and barriers in thioureas. semanticscholar.org

Table 2: Conformational Preferences in N,N'-Disubstituted Ureas

| Conformation | Prevalence in CSD | Notes | Reference |

| trans/trans | 79% | Most stable and common conformation. nih.gov | nih.gov |

| cis/trans | 21% | Can be stabilized by intramolecular hydrogen bonds. nih.gov | nih.gov |

| cis/cis | Extremely Rare | Energetically unfavorable. nih.gov | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, provides critical insights into the functional groups present in 1,3-diisopropylthiourea and how they interact with their environment, particularly through coordination and hydrogen bonding.

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its primary functional groups. The N-H stretching vibrations typically appear as broad signals in the region of 3278–3288 cm⁻¹, indicating significant hydrogen bonding. mdpi.com The thiocarbonyl (C=S) group, a key functionality, displays a characteristic stretching vibration. In N,N'-disubstituted thioureas, the thioamide I mode is a specific marker that can be used to identify interactions involving the thiocarbonyl group. nih.govwesternsydney.edu.au

When this compound acts as a ligand in metal complexes, FT-IR spectroscopy can elucidate the mode of coordination. Coordination through the sulfur atom is the most common mode for thiourea (B124793) derivatives. nih.govmdpi.com This S-coordination leads to a decrease in the C=S bond order and a corresponding increase in the C-N bond order due to the delocalization of electrons in the amide bond. researchgate.net This change is reflected in the FT-IR spectrum by a shift in the vibrational frequencies of the C=S and C-N bonds. For instance, in metal complexes of diisopropylthiourea, the spectroscopic data are consistent with coordination through the sulfur atom. nih.gov

Table 1: Characteristic FT-IR Bands for 1,3-Disubstituted Thioureas

| Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3278 - 3288 | Broad signal, indicative of hydrogen bonding. mdpi.com |

| C=S Stretch (Thioamide I) | 1050 - 1200 | Position is sensitive to coordination and hydrogen bonding. researchgate.net |

Hydrogen bonding plays a crucial role in the supramolecular structure of this compound. FT-IR spectroscopy is highly sensitive to these interactions. The most prominent evidence of hydrogen bonding is the broadness and position of the N-H stretching band. mdpi.comresearchgate.net In the solid state and in concentrated solutions, extensive intermolecular N-H···S=C hydrogen-bonding networks are formed, which significantly influences the spectral features. nih.gov

Studies on N,N'-disubstituted thioureas have shown that it is possible to selectively study different intermolecular hydrogen bonds. nih.govwesternsydney.edu.au In metal complexes, such as those of diisopropylthiourea with zinc, intramolecular N-H···Cl hydrogen bonding interactions can also be observed, which helps to determine the orientation of the ligands around the metal center. nih.gov The analysis of these hydrogen bonding patterns is essential for understanding the crystal packing and conformational properties of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound in solution, providing detailed information on its molecular structure, coordination behavior, and dynamic conformational changes. mdpi.comresearchgate.net

¹H and ¹³C NMR spectra provide a clear map of the molecular framework of this compound. In a typical ¹H NMR spectrum recorded in a non-polar solvent like CDCl₃, distinct signals for the N-H, methine (CH), and methyl (CH₃) protons can be assigned. chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| NH | 5.80 | Broad singlet |

| CH | 4.24 | Multiplet |

| CH ₃ | 1.24 | Doublet |

Data sourced from ChemicalBook for 90 MHz spectrum in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum complements this information, with the thiocarbonyl carbon (C=S) being particularly diagnostic, appearing at a characteristic downfield shift. For a similar compound, 1,3-diisobutylthiourea, the C=S signal appears at 181.7 ppm in the free ligand. mdpi.comresearchgate.net

NMR spectroscopy is exceptionally useful for determining the coordination behavior of thiourea ligands. mdpi.comresearchgate.net When this compound coordinates to a metal ion through its sulfur atom, significant changes in the chemical shifts of nearby nuclei are observed.

The coordination event causes a downfield shift in the ¹H NMR signal of the N-H protons. mdpi.com For example, in zinc and mercury complexes of the similar 1,3-diisobutylthiourea, the broad NH signal shifts considerably from 5.89 ppm in the free ligand. mdpi.comresearchgate.net

The most definitive evidence for S-coordination comes from ¹³C NMR. The C=S carbon signal experiences a notable upfield shift upon coordination. This shift indicates a decrease in the double bond character of the thiocarbonyl group, consistent with the donation of electron density from the sulfur atom to the metal center. mdpi.commdpi.com In complexes of 1,3-diisobutylthiourea, this signal shifted from 181.7 ppm to as high as 174.8 ppm. mdpi.comresearchgate.net

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm) for Free vs. Coordinated Thiourea Ligand

| Compound | C=S Chemical Shift (ppm) | Shift upon Coordination (Δδ) |

|---|---|---|

| Free 1,3-Diisobutylthiourea | 181.7 | N/A |

| [Tu₂ZnCl₂] (Tu = 1,3-Diisobutylthiourea) | 174.8 | -6.9 |

| [Tu₂HgI₂] (Tu = 1,3-Diisobutylthiourea) | 176.9 | -4.8 |

Data illustrates the typical upfield shift upon S-coordination. mdpi.comresearchgate.net

Thiourea derivatives, including this compound, can exhibit dynamic behavior in solution due to restricted rotation around the C-N bonds, which have partial double-bond character. This leads to the existence of different rotational isomers (rotamers), often described as Z/E or syn/anti conformations. acs.org Dynamic NMR (DNMR) is the technique used to study the rates of interconversion between these isomers. libretexts.org

At low temperatures, the rotation around the C-N bonds is slow on the NMR timescale, and separate signals for each distinct isomer may be observed. libretexts.org As the temperature increases, the rate of interconversion increases. When the rate becomes fast relative to the NMR timescale, the individual signals coalesce into a single, time-averaged signal. libretexts.org

For N,N'-disubstituted thioureas, four different planar isomers are possible: syn-syn (Z,Z), syn-anti (Z,E), anti-syn (E,Z), and anti-anti (E,E). The relative populations of these isomers can be influenced by factors such as the solvent. For instance, in hydrogen-bond acceptor solvents, the syn-syn conformation is often preferred. acs.org The study of these dynamic equilibria provides fundamental insights into the conformational landscape and flexibility of the molecule.

Electronic Spectroscopy (UV-Vis)

Electronic or UV-Vis spectroscopy is a important tool for probing the electronic structure of this compound complexes. Analysis of the absorption spectra reveals information about electronic transitions and the geometry of the metal's coordination sphere.

The UV-Vis spectra of complexes containing this compound are characterized by distinct absorption bands corresponding to different types of electronic transitions. These transitions are broadly categorized as ligand-centered (LC) and charge-transfer (CT) transitions.

In ruthenium(II) complexes, bands observed in the range of 280–305 nm are typically assigned to ligand-centered (LC) π-π* transitions. researchgate.net Metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these Ru(II) complexes, are generally found in the 305–430 nm region. researchgate.net For some sensitizer (B1316253) complexes, these MLCT bands can extend into the visible region between 433 and 630 nm. researchgate.net The energy of these transitions can be influenced by the nature of other ligands present in the complex. For instance, the electron-donating or withdrawing properties of co-ligands can shift the absorption maxima. researchgate.net

The following table summarizes the typical UV-Vis absorption regions for different electronic transitions in metal complexes involving thiourea derivatives.

| Transition Type | Wavelength Range (nm) | Assignment |

| Ligand-Centered (LC) | 280–332 | π-π* transitions |

| Metal-to-Ligand Charge Transfer (MLCT) | 305–630 | d-π* transitions |

| Metal-to-Ligand Charge Transfer (MLCT) | ~720 (shoulder) | Enhanced red absorption |

This table is based on data from reference researchgate.net.

UV-Vis spectroscopy also serves as a valuable method for confirming the coordination geometry of the central metal ion in complexes. The electronic spectra of ruthenium(II) complexes with this compound, for example, are consistent with an octahedral environment around the ruthenium(II) ion. researchgate.net This is often inferred from the number and energy of the observed d-d transitions, which are sensitive to the ligand field geometry. umb.edu

For instance, in gold(III) complexes with hydrazones, a square planar geometry around the gold(III) center was determined, and the UV-Vis spectra were used to support these findings. mdpi.com Similarly, the coordination geometry of Dy(III) ions in certain complexes has been defined as distorted square antiprismatic, with UV-Vis spectra showing characteristic absorption bands. researchgate.net The position and intensity of these bands are directly related to the splitting of the d-orbitals, which is a hallmark of the coordination geometry. umb.edu

Mass Spectrometry (EI-MS, ESI-MS)

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

Electron Impact Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed to study this compound. In EI-MS, the molecular ion peak (M+) provides the molecular weight of the compound. sapub.org The fragmentation pattern, which results from the breakup of the molecular ion, offers clues about the compound's structure. libretexts.orglibretexts.org For thiourea derivatives, fragmentation often involves the loss of side functional groups followed by the decomposition of the core structure. sapub.org

ESI-MS is particularly useful for analyzing metal complexes and larger molecules. nih.govnih.gov In positive ESI-MS, protonated molecular ions [M+H]+ are typically observed. nih.gov For certain compounds, in-source fragmentation can lead to the observation of major fragment ions. nih.gov The fragmentation pathways can be complex, but they provide valuable structural information. For example, in some cases, the loss of specific side chains, such as an alkyl amino group, is a characteristic fragmentation pathway. nih.gov

A general representation of fragmentation observed in thiourea-containing compounds is presented in the table below.

| Ion Type | Description |

| [M]+ | Molecular ion |

| [M+H]+ | Protonated molecular ion |

| Fragment Ions | Result from the loss of functional groups (e.g., alkyl, amino) and decomposition of the heterocyclic ring. |

This table is a generalized representation based on principles from references sapub.orgnih.gov.

Electrochemical Studies

Electrochemical techniques, particularly cyclic voltammetry, are utilized to investigate the redox properties of metal complexes of this compound.

Cyclic voltammetry (CV) provides information about the oxidation and reduction potentials of a complex. researchgate.netnih.gov The electrochemical behavior of ruthenium(II) complexes, for example, shows redox potentials that are significant for their potential applications. researchgate.net The reduction of iron(III) tris(β-diketonato) complexes, as another example, is a metal-based Fe(III)/Fe(II) redox process, where the electron is accepted into the metal-based LUMO of the complex. mdpi.com The shape of the cyclic voltammogram can sometimes be affected by processes such as electrode surface blocking due to the deposition of reaction products. nih.gov The redox potentials are crucial for understanding the electronic structure and reactivity of the complexes.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a compound like 1,3-Diisopropylthiourea, modeling can predict its three-dimensional structure and how it might interact with other molecules, which is particularly important in fields like materials science and medicinal chemistry.

Molecular docking is a specific type of modeling that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is essential for rational drug discovery. nih.gov While specific docking studies focusing solely on this compound as a primary ligand are not extensively detailed in available literature, its derivatives and related thiourea (B124793) compounds are frequently evaluated for biological activity using these techniques. scispace.comresearchgate.net The process involves defining a target binding site and computationally placing the ligand (e.g., a thiourea derivative) into it in various conformations, scoring each pose to estimate binding affinity. nih.gov For instance, thiourea derivatives have been docked into the active sites of enzymes to explore their potential as inhibitors. researchgate.net The insights gained from such studies on related structures can help infer the potential interactions of this compound with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have become standard practice for investigating the electronic structure and reactivity of molecules like this compound. researchgate.netpsu.edu These methods solve approximations of the Schrödinger equation to determine a molecule's electronic properties, such as orbital energies and charge distribution. psu.edu DFT calculations, often using functionals like B3LYP, are employed to correlate a molecule's electronic properties with its observed behavior, for example, as a corrosion inhibitor. researchgate.netresearchgate.net

Quantum chemical calculations provide detailed information about the distribution of electrons within the this compound molecule, which governs its bonding, structure, and reactivity.

Key electronic parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO − EHOMO) is an indicator of molecular stability and reactivity. psu.edu These parameters are frequently calculated for thiourea derivatives to predict their efficacy in applications like corrosion inhibition. researchgate.net

Table 1: Selected Bond Distances and Angles for this compound Ligand in a Metal Complex Data derived from the crystal structure of Dichlorobis(this compound)zinc(II) nih.gov

| Parameter | Value |

|---|---|

| C–S Bond Distance (Å) | 1.7363 |

| C–N Bond Distance (Å) | 1.4020 |

| Cl–Zn–S Bond Angle (°) | 110.76 |

| S–C–N Torsion Angle (°) | Determined by H-bonding |

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. Methods like DFT can be used to calculate vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net For thiourea derivatives, theoretical calculations help assign the characteristic vibrational bands, such as the N-H stretching, C-N stretching, and the C=S stretching modes. researchgate.netmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.govacs.org Theoretical calculations of ¹H and ¹³C NMR spectra for thiourea derivatives have shown good correlation with experimental findings, aiding in the complete structural characterization of these compounds. science.gov For this compound, the predicted chemical shift for the C=S carbon would be a key indicator of its electronic environment. researchgate.net

Substituted thioureas like this compound exhibit conformational flexibility, primarily due to rotation around the C-N single bonds. science.gov Computational methods are used to perform conformational analyses to map the potential energy landscape and identify the most stable, low-energy conformers. nih.govresearchgate.net For this compound, the steric bulk of the two isopropyl groups significantly influences the conformational preferences, dictating the relative orientation of these groups with respect to the thiourea plane to minimize steric strain. nih.gov Understanding the available conformers and the energy barriers between them is crucial as the molecular conformation can significantly affect its chemical reactivity and ability to interact with other molecules. nih.gov

Simulation of Intermolecular Interactions

The N-H groups of this compound act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These capabilities allow the molecule to form various intermolecular interactions, which are critical in determining its solid-state structure and properties. researchgate.net

In crystal structures of metal complexes, the this compound ligand is often involved in extensive hydrogen bonding networks. nih.govresearchgate.net For example, both intramolecular and intermolecular hydrogen bonds, such as N–H···Cl, have been observed, which lock the conformation of the ligand and link adjacent molecules into larger supramolecular assemblies. nih.gov These interactions can form one-dimensional chains or two-dimensional sheets. nih.govresearchgate.net

Theoretical methods, including DFT and Reduced Density Gradient (RDG) analysis, can be used to simulate and visualize these noncovalent interactions. researchgate.net Such simulations can quantify the strength of hydrogen bonds and identify weaker van der Waals interactions, providing a complete picture of the intermolecular forces that govern the crystal packing and physical properties of the compound. researchgate.net

Advanced Research Applications and Future Directions

Research in Agrochemical Development

1,3-Diisopropylthiourea and its derivatives are recognized for their potential in the agricultural sector. chemimpex.com Thiourea (B124793) derivatives, in general, are a significant class of organic sulfur compounds that form a biologically active moiety, proving effective in protecting crops from various pathogens by inhibiting their growth and reproduction. nih.gov

Investigation of Plant Growth Regulation Mechanisms

Research has identified this compound as a potent plant growth regulator (PGR). chemimpex.com Plant growth regulators are substances, both natural and synthetic, that can be applied to plants to control their growth and development, including processes like root and shoot formation, and fruit development. mdpi.com The mechanisms of PGRs often involve influencing hormonal signaling pathways within the plant. nih.gov While specific research into the detailed molecular mechanism of this compound as a plant growth regulator is ongoing, its classification as such points to its ability to influence these complex biological processes to enhance crop yields or control unwanted plant growth. chemimpex.commdpi.com For instance, the related compound Diafenthiuron, which contains a diisopropyl thiourea moiety, acts as an insecticide by inhibiting respiration in target insects. peerjournals.net This highlights the biological activity of the structural class, though the specific mechanisms for plant growth regulation by this compound itself require further elucidation.

Applications in Materials Science Research

In the field of materials science, this compound is valued for its role as an organocatalyst, particularly in the synthesis of novel polymers. mountainscholar.orgsigmaaldrich.com Its ability to facilitate controlled polymerization reactions allows for the creation of materials with specific, desirable properties.

Role in Polymer and Material Synthesis

This compound has been effectively used in organocatalytic ring-opening polymerization (ROP). bohrium.comresearchgate.net This method is crucial for developing chemically recyclable polymers, addressing the challenge of plastic waste. mountainscholar.org

One significant application is in the synthesis of polyesters. Research has demonstrated that a catalyst system pairing this compound with a phosphazene base (tBu-P4/TU) can produce well-defined poly(γ-butyrolactone) (PγBL) with controlled molecular weights and narrow dispersities. bohrium.com This system allows for the creation of PγBL with various structures, including linear and star-shaped configurations, by using different multifunctional alcohol initiators. bohrium.com

Similarly, this compound, when paired with an N-heterocyclic carbene (NHC) such as IMes, has been used to catalyze the polymerization of other monomers to achieve high molecular weight polymers. mountainscholar.org This organocatalytic approach offers advantages over metal-catalyzed systems, including the production of recyclable polymers with higher decomposition temperatures and competitive polymerization kinetics. mountainscholar.org

| Catalyst System | Polymer Synthesized | Key Findings | Reference |

|---|---|---|---|

| Phosphazene base/1,3-diisopropylthiourea (tBu-P4/TU) | Poly(γ-butyrolactone) (PγBL) | Enables synthesis of PγBL with well-controlled molecular weights and various topological structures (linear, star-shaped). The polymerization exhibits living/controlled characteristics. | bohrium.comresearchgate.net |

| This compound and IMes (NHC) | Polyesters (e.g., P(4,5-T6GBL)) | Achieves high molecular weight polymers (up to 106 kDa). Provides advantages over metal catalysts, including higher decomposition temperatures for the resulting polymers. | mountainscholar.org |

Development of Sensors and Probes

Thiourea derivatives are attractive candidates for the development of chemical sensors due to the presence of two key functional groups: the C=S and NH groups. mdpi.com The NH group can establish hydrogen bonds, while the C=S group has a rich coordination chemistry with transition metals, making these compounds suitable for detecting metal ions. mdpi.com

Sensing Mechanisms for Metal Ions

The ability of the thiourea moiety to coordinate with metal ions is the primary mechanism behind its use in sensors. mdpi.com When a thiourea derivative binds to a metal ion, it can cause a detectable change, such as a color change (chromogenic) or a change in fluorescence (fluorogenic). science.gov Research on the related compound 1,3-diisobutyl thiourea has shown that its complexes can act as effective sensing probes for toxic heavy metals like mercury (Hg(II)) ions through spectrofluorimetric techniques. researchgate.net This suggests that this compound could be similarly functionalized to create selective and sensitive probes for various metal cations. The formation of a complex between the thiourea derivative and the metal ion alters the electronic properties of the system, leading to the observable sensory response. mdpi.comscience.gov

Studies on Corrosion Inhibition using Complexes

This compound has been investigated as a corrosion inhibitor, a substance that, when added in a small concentration to an environment, effectively decreases the corrosion rate of a metal. researchgate.net Organic compounds containing heteroatoms like sulfur and nitrogen are particularly effective because the lone pair of electrons on these atoms facilitates their adsorption onto the metal surface, forming a protective barrier. researchgate.net

Research has specifically reported on the use of this compound to inhibit the corrosion of aluminum in a 3.5% NaCl solution, which simulates seawater. researchgate.net The study, which employed weight loss and electrochemical methods, found that the compound effectively reduces aluminum corrosion. The inhibition efficiency was observed to increase with higher concentrations of the inhibitor. The mechanism of protection is attributed to the adsorption of the this compound molecules onto the aluminum surface, forming a protective layer that follows the Langmuir adsorption isotherm model. researchgate.net The formation of stable complexes between the inhibitor and the metal surface is a key aspect of this protective action. redalyc.org

| Metal | Corrosive Medium | Key Findings | Adsorption Model | Reference |

|---|---|---|---|---|

| Aluminum | 3.5% NaCl Solution | Effectively reduces aluminum corrosion. Inhibition efficiency increases with inhibitor concentration. | Langmuir Adsorption Isotherm | researchgate.net |

Investigations in Dye-Sensitized Solar Cell Sensitizers

Dye-sensitized solar cells (DSSCs) are a class of low-cost, thin-film solar cells that operate on the principle of a photoelectrochemical system. nih.gov The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a photosensitizer dye. nih.govresearchgate.net This dye absorbs sunlight and injects excited electrons into the semiconductor's conduction band, initiating the process of current generation. nih.gov Key components that determine the efficiency of a DSSC include the photoanode, the sensitizer (B1316253), the electrolyte (redox mediator), and the counter electrode. d-nb.info

Sensitizers are one of the most critical elements, as their primary role is to harvest solar photons and initiate the charge separation process. nih.gov An ideal sensitizer should exhibit broad absorption across the visible and near-infrared spectrum, have high molar extinction coefficients, and possess suitable energy levels to facilitate efficient electron injection into the semiconductor and subsequent regeneration by the electrolyte. nih.gov The most researched classes of sensitizers include ruthenium(II) polypyridyl complexes, zinc-porphyrin derivatives, and metal-free organic dyes. nih.gov

Despite extensive research into various classes of chemical compounds for use as sensitizers, literature from the conducted searches does not indicate that this compound is actively being investigated as a primary photosensitizer in dye-sensitized solar cells. While thiourea derivatives are used in the synthesis of more complex molecules and metal complexes, the direct application or investigation of this compound itself as a sensitizer dye is not apparent in the provided research. The focus of DSSC sensitizer research remains on complex organic dyes and organometallic compounds designed for strong light absorption and efficient charge transfer. nih.govresearchgate.net

Further Exploration in Metal Ion Separation Methodologies

The chemistry of substituted thioureas, including this compound, has garnered significant attention for its potential application as reagents for the separation of metal ions. nih.govresearchgate.net These compounds are effective ligands, capable of forming stable, neutral coordination complexes with a variety of transition metal ions through the sulfur atom of the C=S group and potentially the nitrogen atoms of the NH groups. nih.gov This chelating ability is the basis for their use in methodologies aimed at separating specific metal ions from aqueous solutions or industrial effluents.

Research has demonstrated that this compound reacts with various metal salts to form well-defined complexes. For instance, it has been shown to synthesize four-coordinate tetrahedral complexes with Cobalt(II), Copper(II), and Zinc(II), and a six-coordinate octahedral complex with Iron(III). nih.govresearchgate.net The formation of these distinct metal complexes, each with a specific geometry and stability, is fundamental to separation science. By selectively forming a complex with a target metal ion, it can be partitioned from a mixture of other ions.

The structural details of these coordination compounds have been elucidated through techniques such as FTIR, electronic spectroscopy, and single-crystal X-ray crystallography. nih.gov In the case of the zinc(II) complex, [ZnCl₂(diptu)₂] (where diptu is this compound), the geometry is a distorted tetrahedron, a deviation attributed to the steric hindrance from the bulky diisopropyl groups of the ligand. nih.gov Understanding these structural parameters is crucial for designing more selective separation methodologies.

The table below summarizes the coordination complexes formed between this compound and various metal ions, highlighting the potential for selective complexation. nih.gov

| Metal Ion | Complex Formula | Coordination Geometry |

| Cobalt(II) | [CoCl₂(diptu)₂] | Tetrahedral |

| Copper(II) | [CuCl₂(diptu)₂] | Tetrahedral |

| Zinc(II) | [ZnCl₂(diptu)₂] | Distorted Tetrahedral |

| Iron(III) | [FeCl₃(diptu)₃] | Octahedral |

Future exploration in this area could focus on embedding these thiourea-based ligands into polymer inclusion membranes (PIMs) or other solid-phase extraction media to develop robust and reusable systems for large-scale industrial applications, such as wastewater treatment and the recovery of valuable metals. mdpi.com

Future Perspectives in Green Synthesis and Sustainable Catalysis

In the drive towards a more sustainable chemical industry, the development of green synthesis routes and efficient, recyclable catalysts is paramount. mountainscholar.org this compound is emerging as a valuable tool in this domain, particularly in the field of sustainable organocatalysis.

One of the promising applications of this compound is as a co-catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone. acs.org This process is a key method for producing biodegradable polyesters. Research has shown that catalyst systems combining a phosphazene base with this compound can effectively promote living/controlled polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow dispersities. researcher.life Thiourea/base catalyst pairs have been identified as optimal for achieving high molecular weight polyesters in a sustainable, metal-free manner. mountainscholar.org The role of the thiourea is to act as a hydrogen-bond donor, activating the monomer for polymerization. acs.org

The table below details the role of this compound in a representative organocatalytic system for ring-opening polymerization. mountainscholar.orgacs.org

| Catalytic System Component | Function | Research Finding |

| This compound (TU) | Hydrogen-bond donor co-catalyst | Activates cyclic ester monomers (e.g., ε-caprolactone) for polymerization. acs.org |

| Organic Base (e.g., Phosphazene) | Primary catalyst | Initiates the polymerization process. researcher.life |

| Combined TU/Base Pair | Synergistic organocatalyst | Enables controlled synthesis of high molecular weight polyesters under sustainable, metal-free conditions. mountainscholar.org |

Future perspectives in green synthesis involve moving away from hazardous reagents and energy-intensive processes. The synthesis of thiourea derivatives themselves is an area ripe for green innovation. Traditional methods often use toxic reagents like thiophosgene. nih.gov Emerging green methods focus on using water as a solvent and employing energy sources like microwaves or solar energy to drive the reaction between an amine and a sulfur source, significantly reducing the environmental footprint of the synthesis. nih.gov

The continued development of this compound and related compounds as organocatalysts, coupled with greener methods for their own production, aligns with the core principles of sustainable chemistry. This includes designing for recyclability and reducing waste, contributing to a circular materials economy. mountainscholar.org

常见问题

Q. Basic Research Focus

- FTIR : Detects ν(N–H) (~3200 cm⁻¹) and ν(C=S) (~1250–1350 cm⁻¹) stretches. Sulfur coordination to metals shifts ν(C=S) to lower frequencies .

- UV-Vis Spectroscopy : Identifies d-d transitions in metal complexes (e.g., Cu(II) complexes show bands at ~600–800 nm) .

- ¹H/¹³C NMR : Useful for tracking thiourea oxidation products (e.g., thiourea dioxide formation via H₂O₂ treatment) .

What methodologies evaluate the catalytic role of this compound in photoelectrochemical systems?

Q. Advanced Research Focus

- NMR Monitoring : Quantify thiourea consumption and product formation (e.g., using ¹H NMR to track TU-2 oxidation by H₂O₂) .

- Electrochemical Analysis : Measure current density changes during photocatalysis to assess efficiency.

- Comparative Studies : Replace this compound with analogs (e.g., 1,3-dimethylthiourea) to study substituent effects on redox activity .

How is purity assessed in synthesized this compound compounds?

Q. Basic Research Focus

- Elemental Analysis : Verify C, H, N, S content against theoretical values .

- Melting Point/Decomposition Temperature : Compare with literature values (e.g., this compound decomposes at ~160–170°C) .

- Chromatography : Use HPLC or TLC to detect impurities in commercial samples (>99% purity) .

What strategies enhance quantum confinement effects in ZnS nanoparticles synthesized from this compound precursors?

Q. Advanced Research Focus

- Precursor Design : Use [ZnCl₂(diptu)₂] for pyrolysis; its air stability and clean decomposition yield monodisperse nanoparticles .

- Capping Agents : Hexadecylamine controls particle growth, reducing agglomeration .

- Optical Characterization : UV-Vis absorption spectra (λ ~300–350 nm) and photoluminescence (near band-edge emission) confirm quantum confinement .

What solvent systems and reaction conditions optimize this compound derivative synthesis?

Q. Basic Research Focus

- Solvents : Ethanol is preferred for metal complex synthesis due to ligand solubility and mild conditions .

- Temperature : Room temperature avoids ligand decomposition; reflux may be needed for Fe(III) complexes .

- Stoichiometry : Maintain a 2:1 ligand-to-metal ratio for Zn(II), Co(II), and Cu(II) complexes; 3:1 for Fe(III) .